6-bromo-7-methoxy-N-methylquinazolin-2-amine
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Overview
Description
6-Bromo-7-methoxy-N-methylquinazolin-2-amine is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and a methylamine group at the 2nd position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methoxy-N-methylquinazolin-2-amine typically involves the following steps:
Bromination: The starting material, 7-methoxyquinazoline, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Methylation: The brominated intermediate is then subjected to methylation using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).
Amination: The final step involves the introduction of the amine group at the 2nd position. This can be achieved by reacting the intermediate with methylamine (CH3NH2) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxy-N-methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols, amines, or alkoxides replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like thiols (RSH), amines (RNH2), or alkoxides (RO-) in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-7-methoxy-N-methylquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-7-methoxy-N-methylquinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-methoxyquinazoline: Lacks the N-methylamine group at the 2nd position.
7-Methoxy-N-methylquinazolin-2-amine: Lacks the bromine atom at the 6th position.
6-Bromoquinazolin-2-amine: Lacks the methoxy group at the 7th position.
Uniqueness
6-Bromo-7-methoxy-N-methylquinazolin-2-amine is unique due to the presence of all three functional groups (bromine, methoxy, and N-methylamine) on the quinazoline ring. This unique combination of substituents contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10BrN3O |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
6-bromo-7-methoxy-N-methylquinazolin-2-amine |
InChI |
InChI=1S/C10H10BrN3O/c1-12-10-13-5-6-3-7(11)9(15-2)4-8(6)14-10/h3-5H,1-2H3,(H,12,13,14) |
InChI Key |
DFIUAKNIALMJDM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC(=C(C=C2C=N1)Br)OC |
Origin of Product |
United States |
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